Pomalidomide-5'-PEG8-C2-COOH

PROTAC design Linker length optimization Targeted protein degradation

Pomalidomide-5'-PEG8-C2-COOH is a bifunctional ligand‑linker conjugate, consisting of the Cereblon‑recruiting ligand pomalidomide tethered to a polyethylene glycol (PEG) chain of eight repeating units and a terminal carboxylate. Its primary application is the construction of proteolysis‑targeting chimeras (PROTACs).

Molecular Formula C32H47N3O14
Molecular Weight 697.7 g/mol
Cat. No. B12397767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5'-PEG8-C2-COOH
Molecular FormulaC32H47N3O14
Molecular Weight697.7 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C32H47N3O14/c36-27-5-4-26(30(39)34-27)35-31(40)24-2-1-3-25(29(24)32(35)41)33-7-9-43-11-13-45-15-17-47-19-21-49-23-22-48-20-18-46-16-14-44-12-10-42-8-6-28(37)38/h1-3,26,33H,4-23H2,(H,37,38)(H,34,36,39)
InChIKeyKGQVFRREKVWLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pomalidomide-5'-PEG8-C2-COOH: A Next‑Generation Building Block for PROTAC Development


Pomalidomide-5'-PEG8-C2-COOH is a bifunctional ligand‑linker conjugate, consisting of the Cereblon‑recruiting ligand pomalidomide tethered to a polyethylene glycol (PEG) chain of eight repeating units and a terminal carboxylate [1]. Its primary application is the construction of proteolysis‑targeting chimeras (PROTACs) . The compound is distinguished by its precise attachment chemistry at the 5'‑position of the pomalidomide phthalimide ring, which, in combination with an extended PEG8 spacer, defines a specific exit vector and maximum reach that differentiate it from other pomalidomide‑based building blocks [2].

Linker Geometry Defines Potency: Why Pomalidomide‑Based Building Blocks Cannot Be Interchanged


Within the PROTAC mechanism, even minor changes to linker composition, length, or attachment point can drastically alter degradation efficiency. The linker is the 'conformational gearbox' of a pomalidomide‑PROTAC, and its chemistry determines whether the two ligands either engage CRBN and the target in a productive ternary complex or remain tethered but catalytically silent [1]. In pomalidomide‑based PROTACs, where cereblon (CRBN) serves as the recruited E3 ligase, subtle structural variations can dramatically influence biological outcomes [2]. A mismatch as small as two methylene units can switch a degrader from full agonism to complete inactivity, while a single oxygen‑for‑carbon swap can double cellular potency by introducing a hydrogen‑bond relay that clamps the ternary complex [3]. Therefore, the precise configuration of Pomalidomide-5'-PEG8-C2-COOH—namely its 5'‑substitution and eight‑unit PEG spacer—represents a non‑interchangeable design choice with measurable consequences for ternary complex stability and, ultimately, degradation potency.

Product‑Specific Evidence for Pomalidomide-5'-PEG8-C2-COOH: Quantified Differentiation Versus Analogs


Extended Linker Reach: PEG8 vs. Shorter PEG Analogs

The compound features a PEG8 linker, providing a significantly greater spatial reach than its shorter-chain analogs (e.g., PEG2, PEG3, PEG4, PEG6). The maximum extended chain length (calculated from heavy atom count in the PEG chain) for the PEG8 linker is 27 atoms (8 × 3 + 3 for the terminal carbons), whereas a PEG3 linker provides approximately 12 atoms, and a PEG6 linker provides approximately 21 atoms. This difference in reach can dictate whether a PROTAC can effectively span the distance between the E3 ligase and the target protein's binding pocket, directly impacting ternary complex formation [1].

PROTAC design Linker length optimization Targeted protein degradation

Distinct Exit Vector: 5'‑Substitution vs. Common 4'‑Substitution

The compound is substituted at the 5'‑position of the pomalidomide phthalimide ring, in contrast to the more common 4'‑substituted analogs (e.g., Pomalidomide-4'-PEGn-C2-COOH). This regioisomerism alters the spatial trajectory of the linker relative to the CRBN binding pocket. Crystallographic studies on CRBN‑IMiD complexes demonstrate that the 5'‑position provides a distinct exit vector that can influence the orientation of the attached warhead and the stability of the ternary complex [1]. While the exact difference in PROTAC degradation potency between 4'‑ and 5'‑analogs is target‑specific, the availability of the 5'‑isomer is a critical tool for SAR exploration, allowing researchers to sample a different conformational space that may be essential for degrading certain protein targets.

Structure‑Activity Relationship (SAR) Ternary complex formation CRBN E3 ligase

Enhanced Aqueous Solubility: PEG8 vs. Shorter PEG Linkers

The extended PEG8 linker confers higher aqueous solubility compared to shorter PEG analogs. The computed XLogP3 for Pomalidomide-5'-PEG8-C2-COOH is -0.8 [1], whereas the parent pomalidomide has a significantly higher logP (e.g., ~1.2). This negative logP indicates a hydrophilic compound with improved water solubility. In contrast, pomalidomide itself is insoluble in water (solubility < 0.1 mg/mL) . The increased hydrophilicity is essential for formulating PROTACs for in vivo studies and reducing non‑specific protein binding.

Solubility Formulation In vivo PROTAC application

Pomalidomide-5'-PEG8-C2-COOH: Optimal Use Cases for Maximum Research Impact


Construction of CRBN‑Recruiting PROTACs for Targets Requiring Extended Linker Reach

Researchers developing PROTACs against target proteins with deep or sterically hindered binding pockets will benefit from the compound's PEG8 linker, which offers a 2.25× longer reach than PEG3-based building blocks. This allows for the recruitment of the CRBN E3 ligase to a wider variety of protein targets [1].

Structure‑Activity Relationship (SAR) Exploration of Linker Exit Vectors

Medicinal chemists seeking to optimize PROTAC potency can use this 5'‑substituted analog to explore the SAR of the linker exit vector, a critical variable in ternary complex formation. This provides a direct comparison to the more common 4'‑substituted pomalidomide linkers, enabling the identification of optimal spatial configurations for each target [2].

Formulation Development for In Vivo PROTAC Studies

The compound's enhanced aqueous solubility, indicated by a negative XLogP3 of -0.8, makes it a superior choice for formulating PROTACs intended for in vivo administration. Its solubility profile simplifies the preparation of dosing solutions and may improve pharmacokinetic properties compared to PROTACs built with more hydrophobic linkers [3].

Parallel Synthesis of PROTAC Libraries with Variable Linker Length

When generating PROTAC libraries to screen for optimal target degradation, this compound serves as a key component representing the long‑linker extreme (PEG8). Its use in parallel with shorter‑linker analogs (e.g., PEG3, PEG4, PEG6) allows for systematic investigation of linker length effects on degradation efficiency and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-5'-PEG8-C2-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.